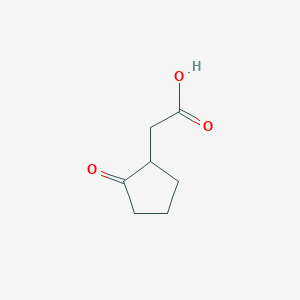

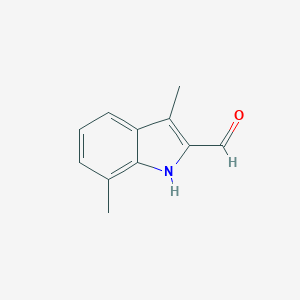

3,7-Dimethyl-1H-indole-2-carbaldehyde

説明

Synthesis Analysis

- Gold(I)-catalyzed cycloisomerization is an effective method for preparing 1H-indole-2-carbaldehydes. This process involves activation of the alkyne moiety of the substrate by the gold(I) catalyst, leading to intramolecular addition and subsequent chemical transformations to produce the 1H-indole-2-carbaldehyde (Prasath Kothandaraman et al., 2011).

Molecular Structure Analysis

- The crystal structure of similar indole derivatives has been analyzed through X-ray diffraction, revealing short intermolecular connections and atom-to-atom interaction percentages. These studies help in understanding the molecular structure of 3,7-Dimethyl-1H-indole-2-carbaldehyde (A. Barakat et al., 2017).

Chemical Reactions and Properties

- 1H-indole-3-carbaldehydes can react with various compounds under different conditions, leading to the formation of diverse products such as oxirane rings and amides. The reaction conditions significantly influence the product structure (K. F. Suzdalev & S. V. Den’kina, 2011).

Physical Properties Analysis

- Indole derivatives' physical properties, such as their crystal packing, are influenced by intermolecular forces like van der Waals forces and hydrogen bonding. These interactions can be studied through crystallographic analysis (S. Selvanayagam et al., 2008).

科学的研究の応用

Synthesis and Chemical Classification

Indole compounds, including 3,7-Dimethyl-1H-indole-2-carbaldehyde, are foundational in organic chemistry. The indole structure is integral to many natural and synthetic compounds due to its rich structural diversity and various therapeutic properties. Taber and Tirunahari (2011) provide a comprehensive classification of indole syntheses, highlighting the importance of indole compounds in organic synthesis chemistry. They outline nine strategic approaches for indole synthesis, illustrating the versatility and significance of indole compounds in chemical synthesis (Taber & Tirunahari, 2011).

Biological and Therapeutic Potential

Indole compounds are known for their biological activity and therapeutic potential. Indole-3-carbinol (I3C) and its derivatives, for instance, exhibit protective effects against chronic liver injuries and various cancers, demonstrating the therapeutic relevance of indole compounds. Bradlow (2008) reviews the chemoprotective properties of I3C in breast and prostate cancer, while Wang et al. (2016) discuss the protective roles of indoles in chronic liver diseases, emphasizing their anti-fibrosis, anti-tumor, and immunomodulatory effects (Bradlow, 2008; Wang et al., 2016).

Applications in Organic Synthesis

Indole compounds play a crucial role in organic synthesis. Rashid Ali et al. (2021) discuss the applications of dimethyl urea (DMU)/L-(+)-tartaric acid (TA) mixtures in organic transformations, highlighting the significance of indole systems in synthetic organic chemistry. This review emphasizes the role of indole compounds in enabling crucial organic transformations, reflecting their importance in modern organic synthesis (Rashid Ali et al., 2021).

Pharmaceutical Applications

The indole structure is core to many bioactive compounds due to its high affinity to biological targets. Song et al. (2020) review the development of indole alkaloids, synthetic dimers, and hybrids with potential therapeutic applications for cancers, showcasing the significance of indole compounds in pharmaceutical research (Song et al., 2020).

特性

IUPAC Name |

3,7-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMJRJKKDWLVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590777 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-1H-indole-2-carbaldehyde | |

CAS RN |

1463-72-5 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。